molecular formula C13H10N2O2 B8732953 4-[2-(4-Nitro-phenyl)-vinyl]-pyridine

4-[2-(4-Nitro-phenyl)-vinyl]-pyridine

Cat. No.: B8732953
M. Wt: 226.23 g/mol
InChI Key: YTSRULMQDDSWNN-UHFFFAOYSA-N
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Description

4-[2-(4-Nitro-phenyl)-vinyl]-pyridine is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-[2-(4-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10H

InChI Key

YTSRULMQDDSWNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a CH3CN solution of 1-iodo-4-nitrobenzene (498 mg, 2 mmol) and 4-vinylpyridine (262 mg, 2.5 mmol) was added TEA (350 μL, 2.5 mmol) and Pd(OAc)2 (0.45 mg, 0.2 mmol). The mixture was heated to 100° C. for 48 hr in a capped Pyrex tube. It was then cooled to room temperature, quenched with 1N HCl (20 mL) and concentrated under reduced pressure. The mixture was filtered and the solid was taken up in EtOAc (30 mL) and washed with 1N NaOH (30 mL). The organic layer was concentrated, dried over Na2SO4 and concentrated to give 4-[2-(4-nitro-phenyl)-vinyl]-pyridine as yellow solid (160 mg, 37%).
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
350 μL
Type
reactant
Reaction Step One
Quantity
0.45 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a CH3CN solution of 1-iodo-4-nitrobenzene (498 mg, 2 mmol) and 4-vinylpyridine (262 mg, 2.5 mmol) was added TEA (350 μL, 2.5 mmol) and Pd(OAc), (0.45 mg, 0.2 mmol). The mixture was heated to 100° C. for 48 hr in a capped Pyrex tube. It was then cooled to room temperature, quenched with 1N HCl (20 mL) and concentrated under reduced pressure. The mixture was filtered and the solid was taken up in EtOAc (30 mL) and washed with 1N NaOH (30 mL). The organic layer was concentrated, dried over Na2SO4 and concentrated to give 4-[2-(4-nitro-phenyl)-vinyl]-pyridine as yellow solid (160 mg, 37%).
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
262 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
350 μL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)
Quantity
0.45 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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